molecular formula C12H5Cl3O B1345173 2,6,7-Trichlorodibenzofuran CAS No. 83704-45-4

2,6,7-Trichlorodibenzofuran

Cat. No. B1345173
CAS RN: 83704-45-4
M. Wt: 271.5 g/mol
InChI Key: YTZWNIQGGIJHJX-UHFFFAOYSA-N
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Description

2,6,7-Trichlorodibenzofuran (2,6,7-TCDF) is a halogenated dibenzofuran compound that is formed as a byproduct of chlorination processes. It is an environmental pollutant that has been found in air, soil, and water. It has been classified as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA). 2,6,7-TCDF has been studied to determine its effects on human health, the environment, and its use in laboratory experiments.

Scientific Research Applications

Potential in Breast Cancer Treatment

The interaction of 6-methyl-1,3,8-trichlorodibenzofuran (MCDF), a compound related to 2,6,7-Trichlorodibenzofuran, with estrogen receptor alpha suggests potential applications in breast cancer treatment. MCDF shows antiestrogenic activity and can degrade estrogen receptor proteins. It has been observed to inhibit mammary tumor growth in rats, indicating its potential use in breast cancer therapies (Pearce et al., 2004).

Environmental Implications

The formation of dioxins, including compounds like 2,6,7-Trichlorodibenzofuran, during the high-temperature oxidation of chlorophenols, suggests environmental implications. These processes lead to the creation of various toxic compounds, highlighting the need for environmental management strategies in areas exposed to such industrial activities (Evans & Dellinger, 2005).

Computational Analysis in Cancer Research

Computational methods predict that MCDF can act as a highly effective agent against hormone-responsive breast cancer. This insight comes from a multi-level computational approach, including molecular docking and simulation studies, which help in identifying new targets for breast cancer treatment (Chitrala & Yeguvapalli, 2014).

Biodegradation Studies

The degradation of trichlorodibenzofuran derivatives by specific fungal strains indicates potential applications in bioremediation. Certain fungi can degrade these compounds, suggesting their use in the treatment of polluted environments (Hidayat & Tachibana, 2013).

Formation of Dioxins and Furans

Research into the temperature dependence of dichlorodibenzo-p-dioxin (DCDD) and dichlorodibenzofuran (DCDF) formation from chlorophenol precursors, including compounds like 2,6,7-Trichlorodibenzofuran, provides important insights into the mechanisms of dioxin and furan formation. This knowledge is crucial for understanding and controlling emissions of these compounds in industrial processes (Mulholland et al., 2001).

Photodegradation Studies

Studies on the photodegradation of triclosan, a common antimicrobial agent, show the formation of dioxin compounds, including 2,6,7-Trichlorodibenzofuran derivatives. Understanding the environmental impact of these photodegradation processes is essential for assessing the ecological risks associated with the use of such chemicals (Latch et al., 2003).

properties

IUPAC Name

2,6,7-trichlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O/c13-6-1-4-10-8(5-6)7-2-3-9(14)11(15)12(7)16-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZWNIQGGIJHJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(O2)C(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232558
Record name 2,6,7-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,7-Trichlorodibenzofuran

CAS RN

83704-45-4
Record name 2,6,7-Trichlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,7-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,7-TRICHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY831QW1U5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
SH Safe, LM Safe - Journal of Agricultural and Food Chemistry, 1984 - ACS Publications
The identification of toxic polychlorinated dibenzofurans (PCDFs) in diverse environmental matrices requires the availability of purified standards for analytical, toxic, and biologic studies…
Number of citations: 50 pubs.acs.org
A Vedani, DR McMasters… - Quantitative Structure …, 2000 - Wiley Online Library
Quantitative structure‐activity relationship (QSAR) is an area of computational research which builds mathematical or atomistic models to predict biological activities of molecules. While …
Number of citations: 51 onlinelibrary.wiley.com
U Rannug, M Sjögren, A Rannug, M Gillner… - …, 1991 - academic.oup.com
The Computer-Automated Structure Evaluation (CASE) Program, an expert system that automatically selects relevant descriptors for structure-activity relationships, has been used to …
Number of citations: 80 academic.oup.com
F Luan, WP Ma, XY Zhang, HX Zhang… - QSAR & …, 2006 - Wiley Online Library
Quantitative structure activity relationship (QSAR) models for polychlorinated dibenzofurans (PCDFs), dibenzodioxins (PCDDs), and biphenyls (PCBs) binding to the aryl hydrocarbon …
Number of citations: 24 onlinelibrary.wiley.com
YS Chang, JA Laramee, ML Deinzer - Analytical chemistry, 1991 - ACS Publications
RegtospecHIc chlorine-37 enriched dichloro-, trlchloro-, tetrachloro-, and peirtachlorodibenzofuran Isomers were Investi-gated under electron capture negative-ton mass spectrometry (…
Number of citations: 15 pubs.acs.org
SB Olasupo, A Uzairu, BS Sagagis - Int. J. Comput. Theor. Chem, 2017 - researchgate.net
Quantitative Structure Toxicity Relationship (QSTR) study was applied to a dataset of 35 polychlorinated dibenzofurans (PCDFs) to investigate the relationship between toxicities of the …
Number of citations: 4 www.researchgate.net
L Roset, JJ Perez - Molecular Informatics, 2016 - Wiley Online Library
Molecular interaction potential (MIP) maps are a powerful tool to develop structure‐activity relationships of a series of compounds. In the present study we have studied the effect of …
Number of citations: 1 onlinelibrary.wiley.com
SB Olasupo, A Uzairu, B Sagagi - 2015 - researchgate.net
One of the important aspect of modern toxicology research is the prediction of toxicity of environmental pollutants from their molecular structure A Quantitative Structure Toxicity …
Number of citations: 2 www.researchgate.net
G Verma, MF Khan, M Shaquiquzzaman… - Journal of Molecular …, 2017 - Wiley Online Library
Dioxins and dioxin‐like compounds (DLCs) are known to cause endocrine disruption in humans and animals. Being lipophilic xenobiotic chemicals, they can be easily absorbed into …
Number of citations: 9 onlinelibrary.wiley.com
A Ashek, C Lee, H Park, SJ Cho - Chemosphere, 2006 - Elsevier
In the present study we have performed comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) on structurally diverse ligands of …
Number of citations: 38 www.sciencedirect.com

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